2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile is a complex organic compound that features a benzonitrile core substituted with pyridinyl and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile typically involves multi-step organic reactions. One common approach is to start with the benzonitrile core and introduce the pyridinyl and piperazinyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to handle the complex reaction sequences .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols .
Scientific Research Applications
2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-pyridinyl)benzonitrile
- 4-(3-Methyl-2-pyridinyl)benzonitrile
- 4-(4-Methyl-2-pyridyl)benzonitrile
Uniqueness
What sets 2-Methyl-4-(3-pyridinyl)-6-[4-(2-pyridinyl)-1-piperazinyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C22H21N5 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-methyl-4-pyridin-3-yl-6-(4-pyridin-2-ylpiperazin-1-yl)benzonitrile |
InChI |
InChI=1S/C22H21N5/c1-17-13-19(18-5-4-7-24-16-18)14-21(20(17)15-23)26-9-11-27(12-10-26)22-6-2-3-8-25-22/h2-8,13-14,16H,9-12H2,1H3 |
InChI Key |
LQULVDCYBADZQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)N2CCN(CC2)C3=CC=CC=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.